4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

Catalog No.
S3096628
CAS No.
79438-89-4
M.F
C14H16N2O3
M. Wt
260.293
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

CAS Number

79438-89-4

Product Name

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

IUPAC Name

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid

Molecular Formula

C14H16N2O3

Molecular Weight

260.293

InChI

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19)

InChI Key

YIRRJYRZTYCDRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O

solubility

not available

Application in Microbiology

Summary of the Application: Indole-3-acetic acid (IAA), a derivative of the compound , plays an important role in the growth and development of microorganisms and their interaction with plants . It is one of the most important plant hormones and regulates almost all aspects of plant growth and development .

Methods of Application or Experimental Procedures: The biosynthesis of IAA in microorganisms involves several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Results or Outcomes: The effects of IAA on microorganisms have been divided into three categories: the effects on microorganisms themselves, the virulence on plants, and the beneficial impacts on plants .

Application in Pharmaceutical Chemistry

Summary of the Application: The compound “4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” is used in the synthesis of heterocyclic compounds encompassing multiple functionalities for the pharmacological evaluation of future drug candidates .

Methods of Application or Experimental Procedures: The research was initiated by esterification 2- (1 H -indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2- (1 H -indol-3-yl)acetate, which was then reacted with hydrazine hydrate in methanol to achieve 2- (1 H -indol-3-yl)acetohydrazide .

Results or Outcomes: The synthesized compounds were evaluated for anti-bacterial potentials along with their % age hemolytic and enzyme inhibitory activities . It was found that some compounds revealed good anti-bacterial against all the bacterial strains used in this study, while others exhibited good enzyme inhibition potentials against BChE which were close to the reference standard eserine . These compounds also revealed low values of % hemolytic activity .

Application in Plant Biology

Summary of the Application: Indole-3-acetic acid (IAA), a derivative of the compound , is an important plant hormone belonging to the auxin family of indole derivatives . It is the most abundant and fundamental naturally occurring plant hormone that controls almost every aspect of plant growth and development, such as cell division, elongation, fruit development, and senescence .

Methods of Application or Experimental Procedures: Microbial biosynthesis of IAA can be classified into tryptophan-dependent and tryptophan-independent pathways based on whether tryptophan (Trp) is used as a precursor .

Results or Outcomes: These pathways produce IAA with some similarities to that of plants . The effects of IAA on plants have been divided into three categories: the effects on plants themselves, the virulence on plants, and the beneficial impacts on plants .

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid is a synthetic compound classified as an indole derivative. It has the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of approximately 260.29 g/mol. This compound features a butyric acid moiety attached to an indole structure through an acetylamino linkage, making it notable for its diverse biological activities and potential therapeutic applications. The compound is characterized by its relatively high boiling point of approximately 627 °C and a density of about 1.3 g/cm³ .

  • Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction via hydrogenation or with metal hydrides like lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions may occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

  • Oxidation: Typically involves potassium permanganate in acidic or neutral conditions.
  • Reduction: Can be performed using hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or nitration using nitric acid .

Major Products Formed

  • Oxidation: Formation of indole-3-carboxylic acid derivatives.
  • Reduction: Production of reduced indole derivatives.
  • Substitution: Generation of halogenated or nitrated indole derivatives.

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid has been studied for its biological activities, which include:

  • Anti-inflammatory properties: It may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer effects: Research indicates potential efficacy in inhibiting cancer cell proliferation, suggesting it could serve as a lead compound for anticancer drug development .

The synthesis of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid typically involves the following steps:

  • Formation of Indole-3-acetic Acid: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
  • Acetylation: The resulting indole-3-acetic acid is acetylated using acetic anhydride to produce 2-(1H-indol-3-yl)acetyl.
  • Amidation: The acetylated product is then reacted with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final compound .

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a reagent in organic synthesis.
  • Biology: Investigated for its role in modulating biological pathways and studying indole-related biochemistry.
  • Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Industry: Utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Research on the interaction studies of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid focuses on its binding affinity to various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Indole-3-acetic AcidC10H9NO2C_{10}H_{9}NO_{2}A natural plant hormone involved in growth regulation.
5-Hydroxyindoleacetic AcidC10H11NO4C_{10}H_{11}NO_{4}A metabolite of serotonin linked to neurotransmission.
4-Nitrophenyl 2-(1H-indol-3-yl)acetateC16H12N2O4C_{16}H_{12}N_{2}O_{4}An ester derivative that may have different biological activities .

Uniqueness

The uniqueness of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid lies in its specific combination of the indole structure with butyric acid, which confers distinct biological activities not fully represented by other similar compounds. Its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts, further differentiate it from related compounds.

Enzymatic Formation Mechanisms

The biosynthetic formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid represents a sophisticated enzymatic process that involves the conjugation of indole-3-acetic acid with gamma-aminobutyric acid through specific amido synthetase activity [11] [18]. This conjugation reaction follows the general mechanism established for auxin amino acid conjugate formation, where indole-3-acetic acid serves as the acyl donor and gamma-aminobutyric acid functions as the amino acid acceptor [3] [11].

The enzymatic formation mechanism operates through a two-step adenylation-conjugation process characteristic of acyl acid amido synthetases [11] [28]. In the first step, indole-3-acetic acid undergoes adenylation in the presence of adenosine triphosphate and magnesium ions, forming an adenylated indole-3-acetic acid intermediate with the concurrent release of pyrophosphate [11] [4]. The second step involves nucleophilic attack by the amino group of gamma-aminobutyric acid on the adenylated intermediate, resulting in the formation of the amide bond and release of adenosine monophosphate [11] [18].

Research has demonstrated that this enzymatic mechanism requires specific cofactors for optimal activity [3] [11]. Magnesium ions or manganese ions are essential for maximal enzyme activity, with the reaction showing dependence on adenosine triphosphate availability [3] [11]. The optimal pH for this enzymatic process has been established at approximately 8.0, with temperature optima around 30 degrees Celsius for maximal conjugate synthesis [3].

Enzymatic ParameterOptimal ValueSource
pH Optimum8.0 [3]
Temperature Optimum30°C [3]
Metal CofactorMg²⁺ or Mn²⁺ [11]
Reaction Time60 minutes (linear) [3]

The substrate specificity of enzymes catalyzing this reaction shows particular preference for indole-3-acetic acid among auxin substrates, while demonstrating varying degrees of activity with related compounds such as phenylacetic acid and indole-3-butyric acid [11] [18]. The amino acid specificity shows strong preference for specific amino acids, with gamma-aminobutyric acid representing one of the accepted substrates in the conjugation process [18].

GRETCHEN HAGEN3 Acyl Acid Amido Synthetases in Conjugate Formation

The GRETCHEN HAGEN3 family of acyl acid amido synthetases plays a central role in the formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid through their specialized enzymatic activity [4] [16] [28]. These enzymes belong to the acyl-coenzyme A synthetase, nonribosomal peptide synthetase, and luciferase superfamily and catalyze the adenosine triphosphate-dependent conjugation of phytohormones with amino acids [4] [16].

GRETCHEN HAGEN3 proteins operate through a conformational change mechanism where the carbon-terminal domain toggles the active site between open and closed forms during the adenylation and transferase half-reactions respectively [4]. X-ray crystal structures of GRETCHEN HAGEN3 proteins have provided molecular insights into how these enzymes conjugate amino acids to diverse acyl acid substrates, revealing the structural basis for their substrate specificity and catalytic mechanism [4].

The enzymatic activity of GRETCHEN HAGEN3 proteins shows distinct substrate preferences across different family members [4] [6] [18]. Group II GRETCHEN HAGEN3 enzymes are particularly relevant for auxin conjugation, as they are known to be early auxin responsive genes encoding enzymes that catalyze the conversion of indole-3-acetic acid to various amino acid conjugates [6] [18]. These enzymes demonstrate the ability to form conjugates with multiple amino acids, including aspartate, glutamate, and other amino acid substrates under specific conditions [18].

GRETCHEN HAGEN3 EnzymePrimary SubstrateKm Value (μM)Activity
OsGH3-8Indole-3-acetic acid123-187High [11]
AtGH3.5Multiple auxinsVariableBroad [4]
AtGH3.6Indole-3-acetic acidNot specifiedHigh [18]
AtGH3-17Indole-3-acetic acid58Moderate [28]

The regulation of GRETCHEN HAGEN3 gene expression shows remarkable induction by both indole-3-acetic acid and phenylacetic acid treatments [6]. Expression levels of specific GRETCHEN HAGEN3 genes can be substantially elevated, with some showing 4-fold increases in expression compared to control conditions [6]. This upregulation suggests a feedback mechanism where auxin accumulation triggers increased conjugation activity to maintain hormonal homeostasis [6] [12].

GRETCHEN HAGEN3 enzymes demonstrate the capacity to alter the ratio of different auxins in plants through their conjugation activity [6]. The induction of particular GRETCHEN HAGEN3 enzymes by one auxin can promote the metabolism of other auxins, indicating cross-regulatory mechanisms in auxin homeostasis [6]. This activity contributes to the integrated feedback system that balances auxin levels across different plant tissues and developmental stages [6].

Adenosine Triphosphate-Dependent Conjugation Processes

The adenosine triphosphate-dependent conjugation process for 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid formation follows a well-characterized Bi Uni Uni Bi Ping Pong reaction mechanism [11]. This mechanism involves two distinct half-reactions, each with specific substrate binding and product release patterns that ensure proper conjugate formation [11].

In the first half-reaction, adenosine triphosphate binds to the free enzyme followed by the addition of indole-3-acetic acid to form an enzyme-adenosine triphosphate-indole-3-acetic acid ternary complex [11]. This step leads to the release of pyrophosphate with formation of the adenylated indole-3-acetic acid intermediate in the active site [11]. The formation of this catalytically competent adenylated intermediate has been confirmed through mass spectrometry analysis, providing direct evidence for this reaction mechanism [11].

The second half-reaction begins with the binding of gamma-aminobutyric acid to the enzyme containing the adenylated intermediate [11]. The amino group of gamma-aminobutyric acid performs nucleophilic attack on the adenylated intermediate, forming the amide bond between indole-3-acetic acid and gamma-aminobutyric acid [11]. This reaction results in the cleavage of the adenylate anhydride bond and sequential release of the conjugated product and adenosine monophosphate from the enzyme active site [11].

Reaction StepSubstratesProductsCofactors Required
AdenylationATP + IAAAMP-IAA + PPiMg²⁺/Mn²⁺ [11]
ConjugationAMP-IAA + GABAIAA-GABA + AMPNone additional [11]
OverallATP + IAA + GABAIAA-GABA + AMP + PPiMg²⁺/Mn²⁺ [11]

The kinetic parameters for adenosine triphosphate-dependent conjugation processes show specific values for different components of the reaction [11] [28]. The Michaelis constant for adenosine triphosphate typically ranges from 36 to 138 micromolar, while the Michaelis constant for indole-3-acetic acid varies from 58 to 187 micromolar depending on the specific enzyme system [11] [28]. These kinetic parameters indicate the relative affinity of the enzymes for their substrates and provide insight into the efficiency of the conjugation process [11].

The adenosine triphosphate requirement for conjugation represents a significant energy investment in auxin metabolism [11] [16]. This energy expenditure reflects the importance of precise auxin regulation in plant development and stress responses [12] [16]. The adenosine triphosphate-dependent nature of the reaction also provides a regulatory mechanism, as cellular energy status can influence the rate of auxin conjugation and subsequent hormone homeostasis [11] [12].

Metabolic Flux Analysis in Model Plant Systems

Metabolic flux analysis of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid formation in model plant systems has been facilitated by advanced analytical methods including stable isotope labeling and liquid chromatography-tandem mass spectrometry [19] [21] [22]. These approaches allow for quantitative assessment of auxin metabolic pathways and provide insights into the dynamic regulation of conjugate formation [21] [22].

Stable isotope labeling kinetics methods have been developed using carbon-13 labeled precursors such as anthranilate and indole to trace the incorporation of label into indolic compounds involved in indole-3-acetic acid biosynthetic pathways [21]. These methods allow monitoring of turnover rates of auxin pathway precursors and products with time scales of seconds to minutes, providing detailed information about the complex interacting network of auxin biosynthesis and metabolism [21].

The application of carbon-13 labeled indole-3-acetic acid and amino acid precursors has enabled researchers to follow the metabolic fate of these compounds in plant tissues [19] [22]. Mass spectrometry analysis can distinguish between labeled and unlabeled conjugates, allowing for precise quantification of newly formed conjugates versus pre-existing pools [22]. This analytical capability has been crucial for understanding the dynamics of auxin conjugate formation under different physiological conditions [22].

Plant SpeciesTissue TypeMajor ConjugateRelative Abundance (%)
Arabidopsis thalianaShootsoxIAA-glucose81 [23]
Arabidopsis thalianaRootsoxIAA-glucose68 [23]
Pisum sativumShootsoxIAA-amino acids53 [23]
Pisum sativumRootsoxIAA-amino acids58 [23]

Mathematical modeling approaches have been applied to understand auxin metabolic networks and predict flux distributions under different conditions [25] [26] [29]. These models incorporate kinetic parameters for individual enzymatic steps and account for regulatory mechanisms that control auxin metabolism [29]. Flux balance analysis has been used to calculate optimal flux distributions through auxin metabolic pathways, providing insights into the relative importance of different routes for auxin conjugate formation [26].

Quantitative metabolomics approaches have revealed significant variation in auxin conjugate profiles among different plant species and tissues [20] [23]. The distribution of various groups of auxin metabolites differs notably among studied species as well as their anatomical sections [23]. These findings demonstrate the complexity of auxin metabolic regulation and highlight the importance of species-specific and tissue-specific factors in determining conjugate formation patterns [23].

The chemical compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid represents a unique member of the indole-3-acetic acid amino acid conjugate family, functioning as a critical component in auxin homeostasis regulation through its ability to modulate free IAA levels [1] [2] [3]. This conjugate, formed through the amide linkage between IAA and γ-aminobutyric acid (GABA), participates in the dynamic equilibrium that maintains appropriate cellular auxin concentrations.

The regulation of free IAA levels occurs through a sophisticated network of conjugation and deconjugation reactions, where IAA amino acid conjugates serve as temporary storage forms that can be rapidly mobilized when cellular auxin demand increases [2] [3]. The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid contributes to this regulatory mechanism by sequestering excess IAA during periods of high auxin biosynthesis, thereby preventing potential auxin toxicity while maintaining a readily available pool for future developmental needs [4] [5].

Recent studies have demonstrated that auxin homeostasis is maintained through rapid IAA turnover, with a half-life of approximately 10 minutes under steady-state conditions [3]. The GH3-ILR1-DAO pathway represents the primary mechanism for IAA inactivation, where GH3 enzymes catalyze the initial conjugation of IAA to amino acids, including the formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid [2] [6] [3]. This conjugate can subsequently be processed through the ILR1/ILL amidohydrolase system, which cleaves the amide bond to release free IAA when cellular auxin levels decrease [2] [7].

The molecular mechanism underlying free IAA level modulation involves the coordinated action of multiple enzyme systems. The formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid occurs through ATP-dependent adenylation of IAA followed by nucleophilic displacement by GABA, catalyzed by specific GH3 family enzymes [4] [8]. This process is regulated by negative feedback loops, where elevated IAA levels induce the expression of GH3 genes, thereby increasing conjugation capacity and reducing free auxin concentrations [3] [9].

Comparison with Other IAA-Amino Acid Conjugates

The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid exhibits distinct biochemical properties compared to other well-characterized IAA amino acid conjugates, particularly in terms of stability, hydrolysis susceptibility, and tissue-specific distribution patterns [10] [4] [11]. While the major conjugates IAA-aspartate and IAA-glutamate function as reversible storage forms with high abundance across plant tissues, the GABA conjugate represents a potentially more specialized storage mechanism [2] [10] [4].

The comparative analysis reveals that IAA-aspartate and IAA-glutamate serve as the predominant conjugates in most plant species, accounting for 78-90% of the total IAA pool in Arabidopsis [10]. These conjugates are efficiently hydrolyzed by ILR1/ILL amidohydrolases, allowing for rapid IAA release when required [2] [7]. In contrast, other conjugates such as IAA-alanine and IAA-leucine function primarily as irreversible storage forms with limited hydrolysis capacity [4] [12].

The substrate specificity of GH3 enzymes demonstrates varying preferences for different amino acid partners, with most showing strong activity toward aspartate and glutamate [4] [9] [8]. The formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid likely involves GH3 enzymes with broader substrate specificity, as GABA represents a non-proteinogenic amino acid that may not be the preferred substrate for all GH3 family members [9] [8].

Kinetic studies of representative GH3 enzymes reveal that aspartate typically exhibits the highest catalytic efficiency, followed by glutamate, while other amino acids show 1.4-45-fold reductions in catalytic efficiency [8]. The formation of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid may proceed through similar kinetic mechanisms, though specific kinetic parameters remain to be determined.

Tissue-Specific Distribution Patterns

The tissue-specific distribution of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid reflects the complex spatial organization of auxin homeostasis in plant tissues, with distinct patterns observed across different plant species and developmental stages [10] [16] [11]. The distribution patterns are influenced by the expression profiles of GH3 enzymes, ILR1/ILL hydrolases, and DAO oxidases, which collectively determine the fate of IAA conjugates in specific tissues [16] [9] [11].

Comparative analysis of auxin metabolite profiles across four plant species reveals significant variation in conjugate distribution patterns [10] [11]. In Arabidopsis, oxidized IAA glucose conjugates dominate both shoots and roots, while amino acid conjugates remain at relatively low levels [10] [11]. In contrast, pea plants show a predominance of oxIAA amino acid conjugates, particularly in cotyledons where they comprise 99% of auxin metabolites [10] [11].

The tissue-specific expression of GH3 enzymes plays a crucial role in determining conjugate distribution patterns [16] [9]. GH3.2 and GH3.3 show strong expression in vascular tissues, while GH3.6 is predominantly expressed in young leaves [9]. The expression of GH3.5 is highly responsive to pathogen stress and shows tissue-specific upregulation [9]. These differential expression patterns likely influence the formation and distribution of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid in specific tissues.

Root tissues typically show higher levels of IAA amino acid conjugates compared to shoots, reflecting the greater auxin metabolic activity in root meristems and lateral root primordia [16] [11]. The distribution of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid in root tissues may be particularly important for regulating auxin gradients during root development and lateral root formation [16] [17].

The temporal dynamics of conjugate distribution reveal significant changes during plant development, with early developmental stages showing different patterns compared to mature tissues [16] [11]. The formation and distribution of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid likely follow similar developmental patterns, contributing to the precise spatiotemporal control of auxin signaling required for proper plant growth and development [16] [11].

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Dates

Last modified: 08-18-2023

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